synthesis and characterization of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
synthesis and characterization of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
An In-depth Technical Guide to the Synthesis and Characterization of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione
Introduction: The Significance of Fluorinated β-Diketones
Fluorinated β-diketones represent a class of highly versatile organic compounds that have garnered significant interest across various scientific disciplines. The introduction of fluorine atoms into the β-diketone scaffold imparts unique properties, including enhanced thermal stability, volatility, and Lewis acidity of their metal complexes.[1][2] These characteristics make them invaluable as ligands in coordination chemistry, precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of thin films, and as reagents in catalysis and analytical chemistry.[2]
This guide focuses on a specific, noteworthy member of this family: 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione . This molecule synergistically combines a highly fluorinated alkyl chain (heptafluorobutyl) with an aromatic heterocyclic moiety (2-thienyl). The strong electron-withdrawing nature of the heptafluorobutyl group significantly influences the electronic properties of the diketone, enhancing the acidity of the methylene protons and favoring the enol tautomer. The thienyl group, a common pharmacophore and electronic component, introduces further possibilities for creating advanced materials and biologically active compounds. This document provides a comprehensive overview of its synthesis, detailed characterization, key chemical properties, and potential applications for researchers in chemistry, materials science, and drug development.
PART 1: Synthesis via Claisen Condensation
The most classical and widely employed method for the synthesis of β-diketones is the Claisen condensation.[3][4] This reaction involves the base-mediated condensation of a ketone with an ester to form the target 1,3-dicarbonyl compound. For the synthesis of 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione, this involves the reaction between 2-acetylthiophene and an ethyl heptafluorobutanoate.
Rationale for Experimental Choices:
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Starting Materials : 2-acetylthiophene provides the thienyl-carbonyl moiety, while ethyl heptafluorobutanoate serves as the source of the heptafluorinated chain and the second carbonyl group.
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Base : A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required to deprotonate the α-carbon of 2-acetylthiophene, generating the necessary enolate nucleophile. The pKa of the α-protons is low enough for these bases to be effective.
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Solvent : An anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial to prevent quenching of the base and the reactive enolate intermediate.
Reaction Scheme
The overall synthetic transformation is depicted below.
Caption: Claisen condensation for the synthesis of the target compound.
Detailed Experimental Protocol
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Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.
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Solvent Addition : Wash the NaH dispersion with anhydrous hexane to remove the mineral oil, then carefully add anhydrous THF.
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Enolate Formation : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-acetylthiophene (1.0 equivalent) in anhydrous THF to the flask. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium enolate.
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Condensation : Add ethyl heptafluorobutanoate (1.05 equivalents) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Workup : After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).
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Extraction : Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x 50 mL).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
PART 2: Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅F₇O₂S | [5][6] |
| Molecular Weight | 322.20 g/mol | [6][7] |
| Appearance | Clear liquid | [8] |
| Melting Point | 214.5°C | [8][9] |
| Boiling Point | 112 °C at 8 mmHg | [8][9] |
| Density | 1.53 g/cm³ | [8][9] |
| CAS Number | 559-94-4 | [6][8] |
Characterization Workflow
The following workflow outlines the standard procedure for structural elucidation and purity confirmation.
Caption: Standard workflow for analytical characterization.
Spectroscopic Data Interpretation
| Technique | Expected Observations |
| ¹H NMR | - Thienyl Protons: Three signals in the aromatic region (~7.0-8.0 ppm), exhibiting characteristic coupling patterns for a 2-substituted thiophene ring. - Methylene Protons (-CH₂-): A singlet around 6.0-6.5 ppm, indicating the presence of the enol form. The diketo form's methylene protons would appear further upfield. - Enol Proton (-OH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding. |
| ¹³C NMR | - Carbonyl Carbons (C=O): Two signals in the range of 180-200 ppm. The enol form will show distinct shifts for the two carbonyls. - Thienyl Carbons: Four signals in the aromatic region (~125-145 ppm). - Methylene Carbon (-CH₂-): A signal around 90-100 ppm. - Fluoroalkyl Carbons: Signals showing coupling with fluorine (C-F coupling). |
| ¹⁹F NMR | - -CF₃ Group: A triplet around -81 ppm. - -CF₂-CF₃ Group: A quartet around -120 ppm. - -CF₂-C=O Group: A triplet around -125 ppm. |
| Mass Spec. (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 322. - Key Fragments: Loss of the heptafluoropropyl radical (C₃F₇•), the thienyl group, and characteristic fragments of the diketone structure. |
| Infrared (IR) | - C=O Stretch: Strong, broad absorption band around 1600-1650 cm⁻¹, characteristic of a conjugated β-diketone in its enol form. - C-F Stretch: Very strong, multiple absorption bands in the 1100-1300 cm⁻¹ region. - O-H Stretch: Broad absorption from 2500-3200 cm⁻¹ for the enolic hydroxyl group. |
PART 3: Key Chemical Features and Applications
Keto-Enol Tautomerism
A defining feature of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The strong electron-withdrawing effect of the heptafluorobutyl group pulls electron density away from the dicarbonyl backbone. This stabilizes the conjugated enol form through intramolecular hydrogen bonding, causing the equilibrium to lie heavily in favor of the enol tautomer.
Caption: Tautomeric equilibrium heavily favors the enol form.
Metal Chelation and Applications
The deprotonated enol form acts as a powerful bidentate chelating agent, forming stable six-membered ring complexes with a wide range of metal ions.[1] This property is the foundation for many of its applications.
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Luminescent Materials : The compound can act as a "ligand sensitizer" for lanthanide ions (e.g., Eu³⁺, Tb³⁺). The organic ligand absorbs UV light efficiently and transfers the energy to the metal ion, which then emits light at its characteristic wavelength. This is crucial for applications in OLEDs, bio-imaging, and sensors.[1]
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Catalysis : Metal complexes derived from this ligand can serve as catalysts in various organic transformations. The electronic properties of the complex can be tuned by the choice of the metal center.
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Analytical Reagents : Its ability to form colored or volatile complexes with metal ions makes it useful for solvent extraction and quantitative analysis of metals.
-
MOCVD Precursors : The volatility of its metal complexes makes it a candidate for use in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow thin films of metal oxides or pure metals.[2]
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Drug Development : The indane-1,3-dione scaffold, a related dicarbonyl structure, is recognized as a privileged scaffold in medicinal chemistry.[10] The unique combination of a thienyl group and a highly fluorinated chain in this compound makes it an interesting building block for designing novel therapeutic agents.
Safety and Handling
According to its GHS classification, 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione is considered hazardous.[7]
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Hazards : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7]
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Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8][9]
References
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Prieto, L., et al. (2022). Recent Developments in the Synthesis of β-Diketones. Molecules. Available from: [Link]
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SpectraBase. (n.d.). 4,4,5,5,6,6,6-Heptafluoro-1-(2-thienyl)-1,3-hexanedione. Available from: [Link]
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MDPI. (2022). Recent Developments in the Synthesis of β-Diketones. MDPI. Available from: [Link]
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Lipunova, N. V., et al. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Molecules. Available from: [Link]
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Pecharsky, V. K., et al. (2022). Fluorinated β-diketonate complexes M(tfac)2(TMEDA) (M = Fe, Ni, Cu, Zn) as precursors for the MOCVD growth of metal and metal oxide thin films. RSC Advances. Available from: [Link]
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Yamazaki, T., et al. (2019). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. Available from: [Link]
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PubChem. (n.d.). 1,3-Hexanedione, 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-. Available from: [Link]
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Al-Mousawi, S. M., et al. (2021). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available from: [Link]
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Global Substance Registration System. (n.d.). 4,4,5,5,6,6,6-HEPTAFLUORO-1-(2-THIENYL)-1,3-HEXANEDIONE. Available from: [Link]
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